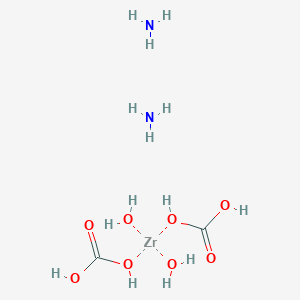
Tributyltin triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributylstannyl trifluoromethanesulfonate, also known as tributyltin triflate, is an organotin compound with the molecular formula CF3SO3Sn[(CH2)3CH3]3. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-tin bonds. This compound is known for its high reactivity and ability to participate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributylstannyl trifluoromethanesulfonate can be synthesized through the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an inert atmosphere, such as argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for tributylstannyl trifluoromethanesulfonate are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tributylstannyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the triflate group with other functional groups.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: It is often used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with tributylstannyl trifluoromethanesulfonate include palladium catalysts for coupling reactions, bases like triethylamine, and solvents such as dichloromethane or tetrahydrofuran. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving tributylstannyl trifluoromethanesulfonate depend on the specific reaction type. For example, in Stille coupling reactions, the major products are often biaryl compounds or other carbon-carbon bonded structures.
Applications De Recherche Scientifique
Tributylstannyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds and subsequent transformations.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Tributylstannyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tributylstannyl trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The tin center can coordinate with various substrates, facilitating the formation of new chemical bonds. Molecular targets and pathways involved include interactions with organic halides, carbonyl compounds, and other electrophilic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin chloride: Another organotin compound used in similar types of reactions but with different reactivity and selectivity.
Trimethylsilyl trifluoromethanesulfonate: A silicon-based analogue with similar reactivity but different applications in organic synthesis.
Dibutyltin dichloride: Used in different types of reactions, particularly in polymerization and catalysis.
Uniqueness
Tributylstannyl trifluoromethanesulfonate is unique due to its high reactivity and versatility in forming carbon-tin bonds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.
Propriétés
Formule moléculaire |
C13H27F3O3SSn |
|---|---|
Poids moléculaire |
439.1 g/mol |
Nom IUPAC |
tributylstannyl trifluoromethanesulfonate |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 |
Clé InChI |
LIQOILBASIAIQC-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


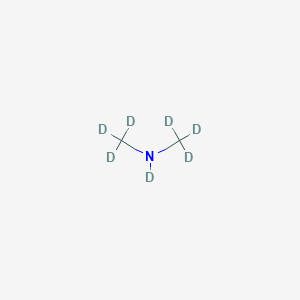
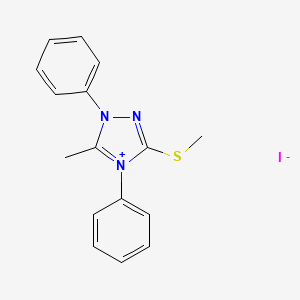
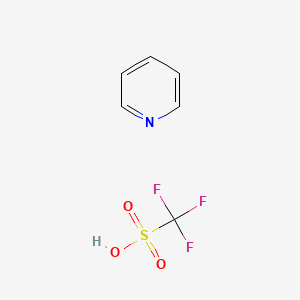

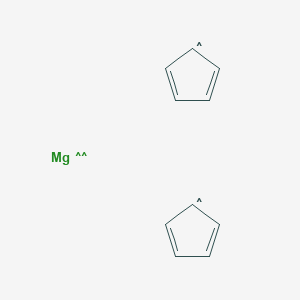
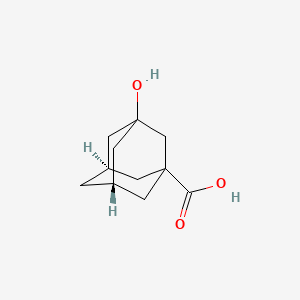
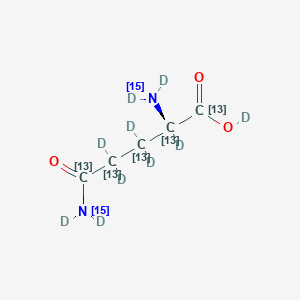
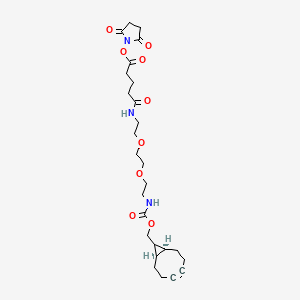
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
